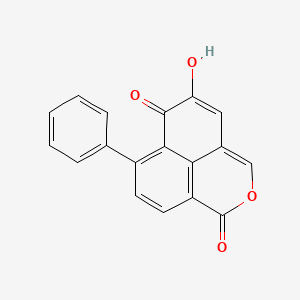
Lachnanthopyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lachnanthopyrone can be synthesized through various organic synthesis methods. One common approach involves the use of polyketide pathways, where the phenalenone nucleus is formed from acetate-derived intermediates . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the correct formation of the phenalenone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using fungi or plants known to produce phenalenone derivatives. The extraction and purification processes are then employed to isolate this compound from the mixture of compounds produced.
Análisis De Reacciones Químicas
Types of Reactions: Lachnanthopyrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenalenone nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted phenalenones, quinones, and hydroquinones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Lachnanthopyrone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The mechanism by which Lachnanthopyrone exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis via the mitochondrial pathway . It may also interact with cellular enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Atrovenetin
- Herqueinone
- Norherqueinone
Comparison: Lachnanthopyrone is unique due to its specific phenalenone structure, which imparts distinct chemical and biological properties. Compared to similar compounds like Atrovenetin and Herqueinone, this compound has shown a broader range of biological activities, making it a compound of significant interest in various research fields .
Propiedades
Número CAS |
37011-64-6 |
|---|---|
Fórmula molecular |
C18H10O4 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
7-hydroxy-10-phenyl-3-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,9,11-pentaene-2,8-dione |
InChI |
InChI=1S/C18H10O4/c19-14-8-11-9-22-18(21)13-7-6-12(10-4-2-1-3-5-10)16(15(11)13)17(14)20/h1-9,19H |
Clave InChI |
TUROAXCIAPETPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)OC=C4C=C(C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


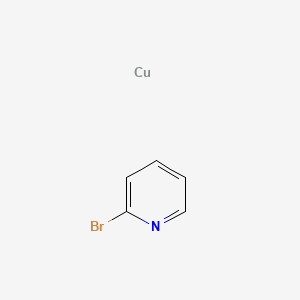

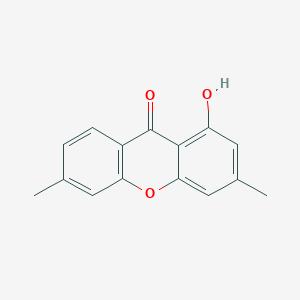

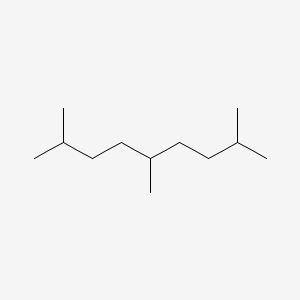
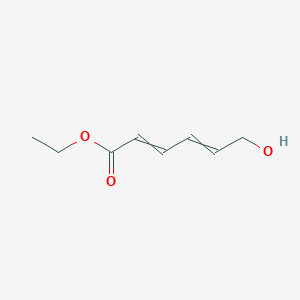

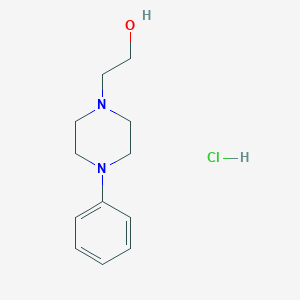
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
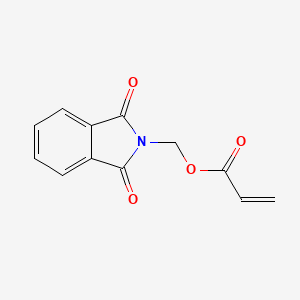
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)

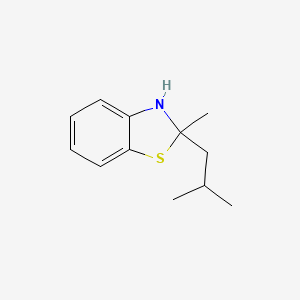
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
